Silicic acid, aluminum salt

Übersicht

Beschreibung

Silicic acid, aluminum salt, also known as aluminum silicate, is a compound that consists of silicic acid and aluminum. It is commonly found in nature as minerals such as kaolinite, pyrophyllite, and mullite. This compound is widely used in various industrial applications due to its unique chemical properties.

Wirkmechanismus

- Specifically, it plays a crucial role in the biosilica synthesis within diatoms, which are unicellular algae with intricate siliceous cell walls .

- Once inside the cell, silicic acid must be stabilized against uncontrolled polycondensation and stored for subsequent cell wall silicification .

- Different models of silicon storage within diatom cells are discussed, ensuring the necessary intracellular silicon concentrations for cell wall synthesis .

- These intricate siliceous structures provide mechanical support, protection, and contribute to diatom fitness and ecological roles .

- Environmental factors significantly influence silicic acid availability and efficacy:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Silicic acid, aluminum salt interacts with various biomolecules. For instance, in plants, silicic acid is found at concentrations ranging from 0.1 to 10% (dry weight basis), an amount equivalent to, or even exceeding, several macronutrients . The uptake, storage, and function of this compound in plants have been studied extensively .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. In plants, for example, those deprived of silicic acid are often weaker structurally and more prone to abnormalities of growth, development, and reproduction .

Molecular Mechanism

It is known that silicic acid transporters (SITs) are able to transport silicic acid into the cell interior . These proteins are found in all different diatom lineages .

Temporal Effects in Laboratory Settings

It is known that after silicic acid uptake, it must be stabilized against uncontrolled polycondensation and stored in the cell interior .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in diatoms, silicic acid is taken up as monosilicic acid, Si(OH)4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In diatoms, for example, silicic acid transporters (SITs) transport silicic acid into the cell interior .

Subcellular Localization

It is known that after silicic acid uptake, it must be stabilized and stored in the cell interior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Silicic acid, aluminum salt can be synthesized through several methods. One common method involves the reaction between an aluminum salt and a silicic acid sol in an acidic environment with a pH between 3 and 4.5. This reaction forms an aluminosilicate complex . Another method involves the use of sol-gel processes, where aluminum and silicon precursors are mixed at the atomic level to form a homogeneous gel .

Industrial Production Methods

In industrial settings, this compound is often produced by mixing sodium silicate with aluminum sulfate, followed by alkalization and polymerization using alkaline substances such as sodium aluminate, sodium carbonate, or sodium hydroxide . This method ensures the formation of a stable aluminosilicate compound.

Analyse Chemischer Reaktionen

Types of Reactions

Silicic acid, aluminum salt undergoes various chemical reactions, including:

Condensation: In aqueous solutions, silicic acid can polymerize and condense to form polysilicate chains.

Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent silicic acid and aluminum components.

Complexation: It can form complexes with other metal ions, influencing the precipitation and solubility of silicates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium silicate, aluminum sulfate, and various alkaline substances. The reactions typically occur under controlled pH conditions to ensure the stability of the resulting compounds .

Major Products Formed

The major products formed from these reactions include various forms of aluminosilicates, such as mullite and zeolites, which have significant industrial applications .

Wissenschaftliche Forschungsanwendungen

Silicic acid, aluminum salt has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Silicic acid, aluminum salt can be compared with other similar compounds, such as:

Kaolinite: A naturally occurring aluminosilicate mineral with similar chemical properties.

Mullite: A high-temperature aluminosilicate used in refractory applications.

Zeolites: Microporous aluminosilicates used as catalysts and adsorbents.

This compound is unique due to its versatility and wide range of applications across different fields. Its ability to form stable complexes and its role in various chemical and biological processes make it a valuable compound for research and industrial use.

Eigenschaften

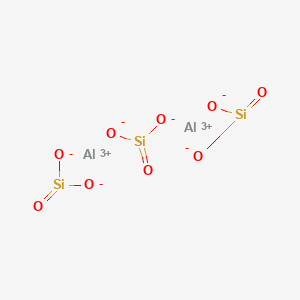

IUPAC Name |

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)